4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(1-benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14-10-18(6-7-19(14)16-17-5-8-22-16)15(21)13-9-11-3-1-2-4-12(11)23-13/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQOODNNODWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene-2-carbonyl chloride. This intermediate is then reacted with thiazol-2-ylpiperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds containing benzothiophene and thiazole structures exhibit significant anticancer activity. The compound 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action involves the interaction of this compound with specific molecular targets within cancer cells. Molecular docking studies suggest that it binds effectively to proteins involved in cell cycle regulation and apoptosis, providing insights into its potential therapeutic effects .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
Another promising application of this compound is its antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against a range of bacterial and fungal pathogens. The presence of both benzothiophene and thiazole rings contributes to its bioactivity, potentially enhancing its effectiveness against resistant strains .
Neuropharmacology
Potential Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. Key methods include the coupling of benzothiophene derivatives with thiazole-containing piperazines under controlled conditions to optimize yield and selectivity .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm purity and structural integrity .
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiazole ring may also contribute to the compound’s bioactivity by binding to metal ions or participating in electron transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzothiazole, piperazine, and thiazole families. Key differentiating factors include substituent groups, physicochemical properties, and bioactivity.
Table 1: Structural and Functional Comparison
*Hypothetical values based on structural analogs.
Key Differences and Implications
Triazole-containing analogs (e.g., 5j) exhibit higher molecular weights and nitrogen content (19–22%), correlating with increased hydrogen-bonding capacity and possible kinase inhibition .
Synthetic Complexity :
- The target compound’s synthesis likely requires multistep acylation and coupling , similar to and , whereas simpler analogs (e.g., BZ-IV) are synthesized via single-step nucleophilic substitution .
Physicochemical Properties: Melting Points: Piperazinone derivatives with bulky groups (e.g., benzhydryl in ) show higher melting points (232–234°C) due to crystalline stability, whereas smaller substituents (e.g., thiazole) reduce melting points .
Biological Performance :
- Compounds with dual heterocycles (e.g., 5j) demonstrate enhanced anticancer activity compared to single-heterocycle analogs, likely due to multi-target engagement .
- The absence of nitro groups in the target compound (vs. ’s nitrobenzamido-thiazole) may reduce cytotoxicity risks while maintaining efficacy .
Biological Activity
4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 2309574-47-6, has a molecular formula of CHNOS and a molecular weight of 343.4 g/mol. Its structure incorporates a benzothiophene moiety, a thiazole ring, and a piperazine scaffold, which are known for their diverse biological properties.
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. Research indicates that derivatives of piperazine, such as this compound, often exhibit significant activity as receptor modulators. Specifically, compounds containing thiazole and benzothiophene structures have been noted for their roles in modulating dopamine receptors, particularly the D3 subtype .
Pharmacological Studies
Recent studies have highlighted the compound's potential as a selective D3 dopamine receptor agonist. In high-throughput screening assays, it demonstrated notable agonistic activity towards D3 receptors while showing minimal activity against D2 receptors. This selectivity is crucial for reducing side effects commonly associated with non-selective dopamine receptor agonists .
Table 1: Biological Activity Profile
| Compound | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| This compound | 710 ± 150 nM | 15,700 ± 3,000 nM |
Case Studies and Research Findings
- Dopamine Receptor Modulation : A study focused on optimizing piperazine derivatives found that modifications in the benzothiophene and thiazole moieties significantly influenced receptor binding affinity and selectivity. The findings suggest that further structural optimization could enhance the compound's therapeutic profile against neuropsychiatric disorders .
- Antimicrobial Potential : In related research, compounds derived from benzothiophene were tested against common bacterial strains. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may possess comparable antimicrobial properties .
Q & A
Q. What established synthetic routes are available for 4-(1-Benzothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step procedures, starting with precursor functionalization. A common approach includes:
- Step 1 : Formation of the benzothiophene-2-carbonyl moiety via halogenation (e.g., using POCl₃ or SOCl₂) followed by coupling with a piperazine derivative .
- Step 2 : Thiazole ring introduction via nucleophilic substitution or metal-catalyzed cross-coupling reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Critical Parameters :
- Temperature control (e.g., 0–25°C for coupling reactions).
- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).
- Use of coupling agents like carbodiimides (e.g., EDC/HOBt) to facilitate amide bond formation .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing benzothiophene (δ 7.2–8.5 ppm) and thiazole (δ 7.8–8.2 ppm) aromatic signals .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₂N₃O₂S₂: ~370.04 g/mol) .
- Infrared (IR) Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering steric hindrance between the benzothiophene and thiazole moieties during coupling reactions?
- Strategy 1 : Use bulky base additives (e.g., DIPEA) to deprotonate reactive sites and reduce steric clashes .
- Strategy 2 : Employ microwave-assisted synthesis to enhance reaction kinetics and reduce side-product formation .
- Strategy 3 : Introduce flexible linkers (e.g., alkyl chains) between the piperazine and thiazole rings to alleviate spatial constraints .
Q. What strategies resolve contradictory bioactivity data across different cellular models for this compound?
- Approach 1 : Validate target engagement using biophysical methods (e.g., surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., kinase enzymes) .
- Approach 2 : Perform dose-response studies across multiple cell lines to identify model-specific off-target effects .
- Approach 3 : Use computational docking (e.g., molecular dynamics simulations) to predict binding poses and reconcile activity differences .
Q. How can crystallographic data be leveraged to analyze the compound’s conformational flexibility?
- Method : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain between the benzothiophene and piperazinone moieties .
- Data Interpretation : Compare experimental bond lengths/angles with DFT-calculated geometries to identify energetically favorable conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
